p-[[p-(Phenylazo)phenyl]azo]phenol, also known as Disperse Yellow 23, finds application in scientific research for the analysis of azo compounds. Azo compounds are a class of organic molecules containing a characteristic -N=N- (azo) linkage. They are widely used in various industries, including dyes, pigments, and pharmaceuticals.
A research article published in the journal "Dyes and Pigments" describes a method for analyzing azo compounds in samples using liquid chromatography-mass spectrometry (LC-MS) []. p-[[p-(Phenylazo)phenyl]azo]phenol is employed as a reference standard in this method due to its well-defined properties and commercially availability.
p-[[p-(Phenylazo)phenyl]azo]phenol, also known as Disperse Yellow 23, is an organic compound characterized by its azo structure, which consists of two phenyl rings linked by azo (-N=N-) groups. Its molecular formula is C₁₈H₁₄N₄O, and it has a CAS number of 6250-23-3. This compound exhibits a vibrant yellow color and is primarily utilized in dye chemistry, particularly in the textile industry, due to its excellent dyeing properties and stability under various conditions .
The chemical behavior of p-[[p-(Phenylazo)phenyl]azo]phenol is largely dictated by its azo functional groups. Key reactions include:
These reactions are crucial for synthesizing various derivatives and enhancing the compound's application potential.
The synthesis of p-[[p-(Phenylazo)phenyl]azo]phenol typically involves:
This method highlights the importance of precise reaction conditions to achieve desired outcomes in azo dye synthesis.
p-[[p-(Phenylazo)phenyl]azo]phenol finds applications in various fields:
Interaction studies involving p-[[p-(Phenylazo)phenyl]azo]phenol primarily focus on its potential allergenic effects and interactions with biological tissues. Experimental data suggest that exposure to this azo dye can lead to sensitization in certain populations, highlighting the need for safety assessments in products containing this compound . Furthermore, research into its interactions with other chemical agents can provide insights into its reactivity and potential applications.
Several compounds exhibit structural similarities to p-[[p-(Phenylazo)phenyl]azo]phenol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Disperse Blue 106 | Azo dye with a different chromophore | Known for high water solubility and strong colorfastness |
| Disperse Orange 1 | Azo dye with nitrophenyl groups | Exhibits strong affinity for polyester fibers |
| Acid Yellow 23 | Azo dye with sulfonic acid groups | Soluble in water; used in food and textile applications |
| C.I. Direct Yellow 11 | Azo dye with direct application properties | Used for dyeing cellulose fibers |
The uniqueness of p-[[p-(Phenylazo)phenyl]azo]phenol lies in its specific azo linkage configuration and resultant color properties, which differentiate it from other similar compounds. Its application versatility across textiles and photography further emphasizes its significance within the azo dye category.
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